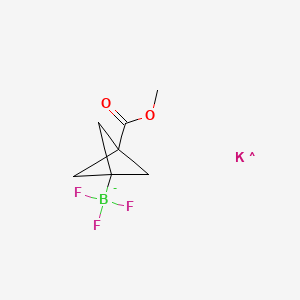
CID 162367712
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 162367712” is a chemical substance registered in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 162367712 involves specific synthetic routes and reaction conditions. These methods typically include the use of cyclodextrins for the formation of inclusion complexes. The process involves the determination of the inclusion formation constant and the use of various analytical techniques to evidence host inclusion .
Industrial Production Methods: Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve polymerizing acrylate monomer mixtures in a solvent to form a copolymer solution, followed by the addition of benzophenone or its derivatives. The solution is then heated to evaporate the solvent, generating the desired compound .
Chemical Reactions Analysis
Types of Reactions: CID 162367712 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, pH levels, and the presence of catalysts to ensure efficient and selective reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products can include various derivatives and complexes that exhibit unique chemical and physical properties.
Scientific Research Applications
CID 162367712 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry In chemistry, it is used to study the formation and behavior of inclusion complexes In biology, it is utilized to investigate the interactions between molecules and biological systemsIn industry, it is used to develop innovative materials with enhanced properties .
Mechanism of Action
The mechanism of action of CID 162367712 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. This interaction can result in various biological and chemical effects, depending on the specific context and application .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 162367712 include other cyclodextrin inclusion complexes and acrylate-based copolymers. These compounds share similar structural features and chemical properties but may differ in their specific applications and effects.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. This compound exhibits unique interactions with other molecules, making it valuable for various scientific research applications. Its ability to form stable inclusion complexes and its versatility in different reaction conditions set it apart from other similar compounds .
Properties
Molecular Formula |
C7H9BF3KO2- |
|---|---|
Molecular Weight |
232.05 g/mol |
InChI |
InChI=1S/C7H9BF3O2.K/c1-13-5(12)6-2-7(3-6,4-6)8(9,10)11;/h2-4H2,1H3;/q-1; |
InChI Key |
RKGNCDHZKIUQOA-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C12CC(C1)(C2)C(=O)OC)(F)(F)F.[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


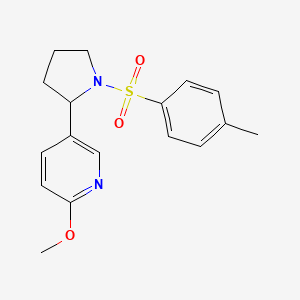
![Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)-](/img/structure/B11823502.png)
![L-|A-Asparagine, N-acetyl-L-|A-aspartyl-L-|A-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-](/img/structure/B11823511.png)
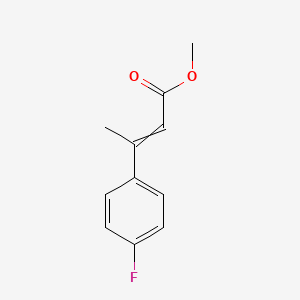
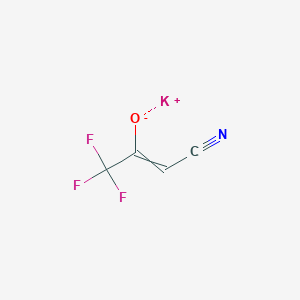
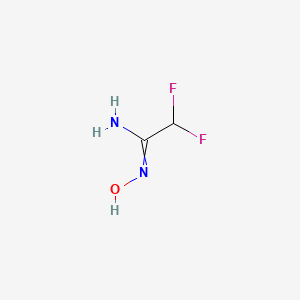
![4-methyl-N-[[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide](/img/structure/B11823533.png)

![3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11823550.png)

![3-[2-methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11823561.png)

![1,4-Bis[2-(2,2-dimethylpropoxy)ethyl] butanedioate](/img/structure/B11823571.png)
![(2S)-1-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B11823579.png)
